N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound with potential applications in medicinal and industrial chemistry. It features a complex molecular structure incorporating chloro, methoxy, and quinazolinone moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinazolinone Core Construction: : The synthesis begins with the formation of the quinazolinone core. This involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions to yield the 2-methyl-4-oxoquinazolin-3(4H)-one.
Substitution Reaction: : The next step involves substituting the 2-methyl-4-oxoquinazolin-3(4H)-one with 2-chloro-5-nitrophenyl chloride via a nucleophilic aromatic substitution reaction.
Reduction and Acylation: : The nitro group is reduced to an amine, followed by acylation with 4-methoxyphenylacetic acid to produce the final compound.
Industrial Production Methods
Industrial synthesis would likely involve optimization of each synthetic step to maximize yield and purity, including large-scale reaction vessels, specialized catalysts, and continuous flow reactors to facilitate efficient reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the methoxy and amide functional groups.
Reduction: : The compound can be reduced, particularly targeting the quinazolinone ring.
Substitution: : Due to the presence of halogens and reactive aromatic rings, it is susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include permanganate or dichromate under acidic or basic conditions.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Typical conditions might include the use of nucleophiles like amines or alkoxides under mild to moderate heat.
Major Products Formed
Oxidation: : Produces ketones, aldehydes, or carboxylic acids.
Reduction: : Results in the formation of amines or reduced aromatic rings.
Substitution: : Generates substituted aromatic compounds, potentially with modified functional groups.
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, facilitating the creation of diverse chemical entities.
Biology
Studied for its potential biological activity. It is explored for its interactions with various enzymes and proteins, serving as a lead compound in drug discovery.
Medicine
Investigated for its pharmacological properties
Industry
Used in the development of novel materials, such as polymers with specific properties or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets. This might include binding to enzymes, altering their activity, or modulating signaling pathways. The quinazolinone moiety is known for inhibiting kinases, which play critical roles in cell signaling and regulation.
Comparison with Similar Compounds
Uniqueness
This compound is distinguished by its specific substitution pattern and the presence of the quinazolinone ring, which imparts unique biological properties.
Similar Compounds
N-(2-chloro-5-(2-methylquinazolin-3(4H)-yl)phenyl)acetamide: : Lacks the methoxy group, resulting in different chemical and biological properties.
N-(2-chloro-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-methylphenyl)acetamide:
N-(2-chloro-3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-methoxyphenyl)acetamide: : Differently substituted, affecting its chemical behavior and biological activity.
There you have it: an in-depth look into the fascinating world of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-methoxyphenyl)acetamide. Hope that helps scratch your curiosity itch!
Biological Activity
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound belonging to the quinazolinone class, which is recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound based on various studies, highlighting its pharmacological potential and mechanisms of action.
Structural Features
The compound features a quinazolinone moiety with several functional groups that enhance its biological activity:
- Chloro group : Enhances lipophilicity and may influence receptor binding.
- Methoxy group : Known to improve solubility and bioavailability.
- Acetamide linkage : Contributes to the overall stability and interaction with biological targets.
Anticancer Activity
Research has shown that quinazolinone derivatives exhibit significant anticancer properties. For instance, studies indicate that compounds with similar structural features demonstrate cytotoxic effects against various cancer cell lines, including breast cancer and hepatocellular carcinoma. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HepG2 | 45.0 | Apoptosis induction |
Similar quinazolinones | MCF-7 (breast cancer) | 30.0 | Cell cycle arrest |
Antimicrobial Activity
Quinazolinone derivatives are also explored for their antimicrobial properties. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria. In a comparative study, similar derivatives showed varying degrees of antibacterial efficacy.
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 20.0 |
Escherichia coli | 15.0 |
Pseudomonas aeruginosa | 25.0 |
The presence of the chloro and methoxy groups is hypothesized to enhance the interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial death.
Anti-inflammatory Activity
The anti-inflammatory potential of quinazolinones has been documented in various studies. The mechanism typically involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on HepG2 cells, demonstrating an IC50 value of approximately 45 µM, indicating moderate cytotoxicity compared to established chemotherapeutics.
- Antimicrobial Testing : In another study, this compound was tested against a panel of bacterial strains, showing effective inhibition with MIC values ranging from 15 to 25 µM, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Effects : Research indicated that similar quinazolinone derivatives significantly reduced TNF-alpha levels in LPS-stimulated macrophages, highlighting their role in modulating inflammatory responses .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Interaction : It could interact with various receptors that modulate cellular signaling pathways related to growth and apoptosis.
Properties
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-15-26-21-6-4-3-5-19(21)24(30)28(15)17-9-12-20(25)22(14-17)27-23(29)13-16-7-10-18(31-2)11-8-16/h3-12,14H,13H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLSEWJWYCMRLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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